2-Aminospiro[3.3]heptane-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminospiro[3.3]heptane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8(10)4-7(5-8)2-1-3-7/h1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPAIICZHCYNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091254-13-4 | |
| Record name | 2-aminospiro[3.3]heptane-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Aminospiro 3.3 Heptane 2 Carbonitrile and Its Analogs
Established Synthetic Strategies for Spiro[3.3]heptane Core Assembly
The construction of the spiro[3.3]heptane framework, characterized by two fused cyclobutane (B1203170) rings sharing a single carbon atom, requires specialized synthetic approaches to overcome the inherent ring strain. Several established methods have proven effective in assembling this unique structural motif.
[2+2] Cycloaddition Reactions (e.g., Dichloroketene (B1203229) and Olefins)
The [2+2] cycloaddition reaction between a ketene and an olefin is a powerful tool for the formation of cyclobutanone rings. In the context of spiro[3.3]heptane synthesis, the reaction of dichloroketene with a methylenecyclobutane derivative serves as a key step. Dichloroketene, typically generated in situ from dichloroacetyl chloride and a base or via the dehalogenation of trichloroacetyl chloride, readily reacts with the exocyclic double bond to form a dichlorinated spiro[3.3]heptanone. nih.gov Subsequent reductive dechlorination affords the desired spiro[3.3]heptanone core. This method offers a direct route to the spirocyclic ketone, which is a crucial precursor for the introduction of the aminonitrile group at the C2 position. A study on the synthesis of 2,6-disubstituted spiro[3.3]heptanes utilized successive [2+2] cycloadditions of dichloroketene with olefins to construct the spirocyclic framework, albeit with low to moderate yields over the multi-step sequence. nih.gov
Double Alkylation and Cyclization Approaches
A widely employed and versatile strategy for the synthesis of the spiro[3.3]heptane core involves the double alkylation of a suitable C-nucleophile with a 1,3-dielectrophile, followed by cyclization. A common approach utilizes the double malonate alkylation. nih.gov In this method, a malonic ester is treated with a strong base to form an enolate, which then undergoes sequential alkylation with a 1,1-bis(halomethyl)cyclobutane derivative. Subsequent hydrolysis and decarboxylation of the resulting tetraester, followed by cyclization, yields a spiro[3.3]heptane derivative. A practical synthesis of trifluoromethyl-substituted spiro[3.3]heptanes has been developed where the core is constructed via the double alkylation of tosylmethyl isocyanide (TosMIC) or a malonate diester with 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane on a large scale. wikipedia.org
Cyclobutanone Formation via Keteneiminium Salts
An alternative to the use of ketenes in [2+2] cycloadditions is the reaction of keteneiminium salts with alkenes. This method provides an efficient route to cyclobutanones, which can be key intermediates in the synthesis of spiro[3.3]heptanes. The reaction involves the treatment of an N,N-dimethylamide of a cyclobutane carboxylic acid with triflic anhydride and a non-nucleophilic base to generate a keteneiminium salt. This reactive intermediate then undergoes a [2+2] cycloaddition with an alkene, and subsequent hydrolysis of the resulting vinamidinium salt furnishes the spiro[3.3]heptanone. nrochemistry.com This approach has been successfully applied to the synthesis of a variety of polysubstituted spiro[3.3]heptanes. nrochemistry.com
Rearrangement-Based Spirocyclic Construction (e.g., Meinwald Oxirane Rearrangement)
Rearrangement reactions provide an elegant pathway to complex cyclic systems by leveraging strain release as a driving force. The Meinwald oxirane rearrangement is a notable example applied to the synthesis of the spiro[3.3]heptane core. nih.gov This reaction involves the acid-catalyzed rearrangement of a dispiro[2.0.3.1]octane-8-oxide derivative. nih.gov The expansion of the cyclopropyl ring is favored, leading to the formation of a 1,6-disubstituted spiro[3.3]heptane framework. nih.gov Another rearrangement strategy involves a strain-relocating semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate, which readily rearranges in the presence of acid to afford a substituted spiro[3.3]heptan-1-one. masterorganicchemistry.com
Stereocontrolled Synthesis of Functionalized Spiro[3.3]heptanes
The introduction of stereocenters with high fidelity is a critical aspect of modern organic synthesis, particularly for applications in medicinal chemistry. The synthesis of enantiomerically enriched 2-Aminospiro[3.3]heptane-2-carbonitrile relies on stereocontrolled methods, with the use of chiral auxiliaries in the Strecker reaction being a prominent approach.
Enantioselective Synthesis via Chiral Auxiliaries (e.g., Strecker Reaction with Ellman's Sulfinamide, α-Phenylglycinol)
The Strecker reaction, which involves the reaction of a ketone or aldehyde with an amine and a cyanide source, is a classic method for the synthesis of α-amino nitriles. To achieve enantioselectivity, a chiral amine, acting as a chiral auxiliary, is employed.
In the context of synthesizing chiral spiro[3.3]heptane-based amino acids, a modified Strecker reaction using chiral auxiliaries has been successfully implemented. nih.gov One such auxiliary is the readily accessible (R)-α-phenylglycinol. nih.gov The reaction of a spirocyclic ketone with (R)-α-phenylglycinol forms a chiral imine intermediate. Subsequent addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), proceeds with facial selectivity guided by the chiral auxiliary, leading to the formation of diastereomeric α-amino nitriles. These diastereomers can then be separated, and subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the enantiomerically enriched amino acid.
Another highly effective chiral auxiliary for the asymmetric Strecker reaction is Ellman's sulfinamide (tert-butanesulfinamide). nih.gov The use of Ellman's sulfinamide has been shown to be advantageous in the synthesis of enantiopure 1,6-disubstituted spiro[3.3]heptane derivatives, as the resulting adducts are often more stable and allow for more efficient chromatographic separation of diastereomers. nih.gov A modified Strecker synthesis involving the reaction of a racemic spirocyclic ketone with Ellman's sulfinamide in the presence of a Lewis acid like titanium(IV) isopropoxide, followed by the addition of TMSCN, has been reported to proceed with moderate diastereoselectivity. nih.gov Despite the moderate selectivity, the diastereomeric products could be separated, and their absolute configurations were confirmed by X-ray crystallography, providing access to all stereoisomers. nih.gov This methodology provides a viable pathway to enantiomerically pure this compound, a valuable building block for various applications.
| Chiral Auxiliary | Key Features in Strecker Reaction | Diastereoselectivity | Separation of Diastereomers |
| (R)-α-Phenylglycinol | Readily accessible chiral amine. | Moderate to good. | Chromatographic separation. |
| Ellman's Sulfinamide | Forms stable adducts. | Moderate. | Efficient chromatographic separation. |
Biocatalytic Approaches (e.g., Ketoreductase-Catalyzed Transformations)
Biocatalysis offers a powerful strategy for introducing chirality and achieving high stereoselectivity in the synthesis of complex molecules. Ketoreductases (KREDs), a class of alcohol dehydrogenases, are particularly effective for the asymmetric reduction of prochiral ketones to form chiral alcohols, which are versatile intermediates. researchgate.netnih.gov
In the context of spiro[3.3]heptane synthesis, ketoreductase-mediated reduction has been successfully employed for the desymmetrization of prochiral ketone precursors. nih.gov This enzymatic transformation provides access to enantiomerically enriched axially chiral alcohols, which serve as crucial building blocks for further derivatization. researchgate.netnih.gov For example, the biocatalytic reduction of a 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative using ketoreductases has been shown to produce both enantiomers of the corresponding alcohol in high enantiomeric excess (ee). nih.gov This approach is advantageous as it often operates under mild conditions and avoids the need for chiral auxiliaries or metal catalysts.
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |
| Prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative | Ketoreductase | Axially chiral alcohol | High ee | nih.gov |
| Prochiral 4-alkylidene cyclohexanone | Alcohol dehydrogenase | Axially chiral R-configured alcohol | Up to 99% ee | researchgate.net |
Diastereomeric Resolution and Chromatographic Separation Techniques
The synthesis of spiro[3.3]heptane derivatives often yields mixtures of stereoisomers, such as cis and trans diastereomers, necessitating effective separation and resolution techniques. chemrxiv.org Chromatographic methods are indispensable for isolating these isomers in high purity.
Silica gel column chromatography is a standard and effective technique for separating diastereomeric intermediates of spiro[3.3]heptane compounds. chemrxiv.orgresearchgate.net For instance, the separation of trans and cis isomers of functionalized spiro[3.3]heptanes has been successfully undertaken using this method. chemrxiv.org In the synthesis of spirocyclic glutamic acid analogs, a modified Strecker reaction yielded diastereomeric products that were fully separated into pure stereoisomers via chromatography, with their absolute configurations confirmed by X-ray crystallography. nih.gov High-pressure liquid chromatography (HPLC) is another powerful tool that utilizes high pressure to achieve rapid and high-resolution separations. nih.gov
Common Chromatographic Techniques for Spiro[3.3]heptane Analogs:
Column Chromatography: Widely used for the separation of diastereomers on a preparative scale. nih.gov
Thin-Layer Chromatography (TLC): Employed for rapid analysis of reaction mixtures and optimization of separation conditions. nih.gov
High-Pressure Liquid Chromatography (HPLC): Provides high-resolution separation for both analytical and preparative purposes, especially for complex mixtures. nih.gov
Introduction and Manipulation of Aminonitrile Functionalities
The α-aminonitrile group is the defining feature of this compound. Its synthesis requires specific strategies for the concurrent introduction of both the amino and nitrile functionalities onto the same carbon atom.
The most direct and widely utilized method for the synthesis of α-aminonitriles is the Strecker reaction. This reaction involves the treatment of a ketone with an amine and a source of cyanide (such as trimethylsilyl cyanide or an alkali metal cyanide). In the synthesis of spiro[3.3]heptane analogs, a spiro[3.3]heptanone precursor would serve as the starting ketone. A modified Strecker reaction has been effectively used in the synthesis of spirocyclic amino acids, demonstrating its applicability to this scaffold. nih.gov Another relevant transformation involves the reaction of spirocyclic intermediates with reagents like tosyl isocyanide, which can subsequently be hydrolyzed to introduce a carboxylic acid, showcasing the manipulation of nitrile-related functionalities. chemrxiv.orgresearchgate.net
Several synthetic routes have been developed to introduce amino groups at various positions on the spiro[3.3]heptane framework. These methods often involve the transformation of other functional groups.
One common approach is the reduction of a nitrile group to a primary amine. For example, in the synthesis of substituted 1-azaspiro[3.3]heptanes, an existing nitrile group was reduced to a -CH₂NH₂ moiety. researchgate.net Other established methods for creating amines on the spiro[3.3]heptane core include the Curtius rearrangement of carboxylic acids and the reduction of nitro groups. chemrxiv.org
Furthermore, amino-substituted spiro[3.3]heptanes can be constructed from acyclic or monocyclic precursors. A nine-step synthesis of 6-amino-2-thiaspiro nih.govnih.govheptane hydrochloride was developed starting from 2,2-bis(bromomethyl)-1,3-propanediol. researchgate.net Similarly, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, an analog of ornithine, was achieved through the ring closure of corresponding 1,3-bis-electrophiles. nih.gov
Strategic Use of Protected Forms and Synthetic Intermediates of this compound
The synthesis of highly functionalized molecules like this compound relies heavily on the use of protecting groups to mask reactive sites and enable selective transformations. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for the amine functionality in the synthesis of spiro[3.3]heptane derivatives due to its stability under various reaction conditions and its straightforward removal. univ.kiev.uaresearchgate.net
Chemical Transformations and Derivatization Strategies of the 2 Aminospiro 3.3 Heptane 2 Carbonitrile System
Reactivity of the Nitrile Group in Spiro[3.3]heptane Contexts (e.g., Nucleophilic Attack)
The nitrile group (C≡N) is a cornerstone of synthetic versatility in the 2-aminospiro[3.3]heptane-2-carbonitrile system. The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and thus susceptible to nucleophilic attack. ebsco.comlibretexts.org This reactivity allows for the conversion of the nitrile into several other important functional groups, such as carboxylic acids, amides, primary amines, and ketones.
Key transformations involving the nitrile group include:
Hydrolysis to Carboxylic Acids and Amides: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under acidic or basic conditions. chemistrysteps.comlibretexts.org The reaction typically proceeds through the formation of an intermediate imidic acid, which tautomerizes to the more stable amide. chemistrysteps.com However, in sterically hindered systems, such as the analogous 2-aminoadamantane-2-carbonitrile, direct hydrolysis can be challenging. researchgate.net In such cases, facilitated hydrolysis may be achieved through prior derivatization of the neighboring amino group, for instance, by benzoylation, which is then followed by acid hydrolysis to yield the α-amino acid. researchgate.net
Reduction to Primary Amines: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic carbon, ultimately yielding a (diaminomethyl)spiro[3.3]heptane derivative upon aqueous workup. libretexts.org
Addition of Organometallic Reagents to Form Ketones: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. The resulting imine salt intermediate is then hydrolyzed to produce a ketone. chemistrysteps.comlibretexts.org This transformation provides a direct route to introduce new carbon-carbon bonds at the 2-position of the spirocyclic core.
| Transformation | Reagents | Product Functional Group | Example Product Name |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) | 2-Aminospiro[3.3]heptane-2-carboxylic acid |
| Partial Hydrolysis | Mild H₃O⁺ or OH⁻ | Amide (-CONH₂) | 2-Aminospiro[3.3]heptane-2-carboxamide |
| Reduction | 1) LiAlH₄ 2) H₂O | Aminomethyl (-CH₂NH₂) | (2-Aminospiro[3.3]heptan-2-yl)methanamine |
| Grignard Reaction | 1) R-MgBr 2) H₃O⁺ | Ketone (-C(O)R) | 1-(2-Aminospiro[3.3]heptan-2-yl)ethan-1-one (with CH₃MgBr) |
Transformations of the Amino Functionality
The primary amino group at the C2 position is a key handle for derivatization, enabling the introduction of a wide array of substituents that can modulate the molecule's physicochemical and pharmacological properties. Standard transformations for primary amines can be readily applied to this scaffold.
Common derivatization strategies include:
Acylation: The amino group readily reacts with acyl chlorides or acid anhydrides in the presence of a base to form stable amide bonds. This is a common method for creating peptide-like structures or for protecting the amine during subsequent synthetic steps. researchgate.net
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, influencing molecular interactions with biological targets.
Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction can introduce small alkyl groups or more complex side chains, although careful control of reaction conditions is often necessary to avoid over-alkylation.
| Transformation | Reagents | Functional Group Formed | Example Product Name |
|---|---|---|---|
| Acylation | Acetyl chloride, Base | Acetamide (-NHCOCH₃) | N-(2-Cyanospiro[3.3]heptan-2-yl)acetamide |
| Benzoylation | Benzoyl chloride, Base | Benzamide (-NHCOPh) | N-(2-Cyanospiro[3.3]heptan-2-yl)benzamide |
| Sulfonylation | p-Toluenesulfonyl chloride, Base | Tosylamide (-NHTs) | N-(2-Cyanospiro[3.3]heptan-2-yl)-4-methylbenzenesulfonamide |
Modifications and Elaboration of the Spiro[3.3]heptane Core
While the amino and nitrile groups at C2 are primary sites for modification, the spiro[3.3]heptane skeleton itself can be functionalized to introduce additional diversity and control the spatial arrangement of substituents. Synthetic strategies often involve building the spirocyclic core with pre-existing functional groups that can be elaborated upon. For instance, spiro[3.3]heptane ketones are common intermediates that allow for a range of modifications. chemrxiv.org
Synthetic approaches to a functionalized core include:
[2+2] Cycloaddition: The construction of one of the cyclobutane (B1203170) rings can be achieved via methods such as the [2+2] cycloaddition of dichloroketene (B1203229) with a corresponding alkene precursor. nih.gov
Functional Group Interconversion: A ketone on the spiro[3.3]heptane ring can be removed via a Wolff-Kishner reduction to yield the parent hydrocarbon. chemrxiv.org Alternatively, it can be converted into other functionalities. For example, conversion to a bromide followed by treatment with n-butyllithium and subsequent reaction with an electrophile can generate carboxylic acids or boronic acids at various positions on the ring. chemrxiv.org
Generation of Diversified Analogs and Libraries
The true power of the this compound scaffold lies in its use for generating large and diversified chemical libraries for drug discovery. By combining the distinct reactivities of the nitrile group, the amino group, and the spirocyclic core, a vast array of analogs can be systematically synthesized.
This scaffold has been instrumental in creating:
Bioisosteres of Aromatic and Saturated Rings: The spiro[3.3]heptane moiety has been successfully used as a saturated, three-dimensional replacement for mono-, meta-, and para-substituted phenyl rings, as well as for piperidine (B6355638) and other heterocyclic systems. chemrxiv.orgresearchgate.netuniv.kiev.ua This strategy allows for the design of patent-free analogs of existing drugs with potentially improved physicochemical properties. chemrxiv.org
Libraries of Constrained Amino Acids: The rigid spiro[3.3]heptane framework is ideal for creating conformationally restricted amino acid analogs. For example, a library of regio- and stereoisomers of glutamic acid analogs built on this scaffold has been synthesized to probe the topologies of glutamate (B1630785) receptors. researchgate.netnih.gov
Novel Building Blocks for Medicinal Chemistry: The development of robust synthetic protocols has enabled the production of a wide range of functionalized spiro[3.3]heptane building blocks on a multi-gram scale, making them accessible for incorporation into drug discovery programs. researchgate.net
The combination of these derivatization strategies enables chemists to fine-tune molecular properties such as solubility, lipophilicity, and metabolic stability while exploring novel interactions with biological targets. chemrxiv.org
Structural Characterization and Stereochemical Insights of 2 Aminospiro 3.3 Heptane 2 Carbonitrile Derivatives
Experimental Techniques for Stereochemical Assignment
A combination of spectroscopic and chromatographic methods is essential for the unambiguous assignment of stereochemistry in spiro[3.3]heptane derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative configuration of spiro[3.3]heptane derivatives. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to map the connectivity and spatial proximity of atoms. acs.org
Of particular importance is the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment, which detects through-space interactions between protons that are close to each other, typically within 5 Å. ipb.pt This allows for the determination of the relative orientation of substituents on the spirocyclic core. For instance, in a disubstituted spiro[3.3]heptane system, NOESY can differentiate between cis and trans isomers by identifying key correlations. Irradiation of a specific proton and observing the enhancement of signals from nearby protons can confirm their spatial relationship. ipb.pt For example, an NOE correlation between protons on substituents at the C2 and C6 positions would indicate they are on the same face of the rings.
Table 1: Illustrative ¹H-¹H-NOESY Correlations for Stereochemical Assignment This table is a representative example based on established NMR principles for spirocyclic systems.
| Irradiated Proton | Observed NOE Correlation | Stereochemical Implication |
|---|---|---|
| Proton on C2-substituent | Proton on C6-substituent | cis relationship |
| Proton on C2-substituent | Axial proton on C7 | trans relationship |
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, including spiro[3.3]heptane derivatives. nih.govresearchgate.net This technique provides a precise three-dimensional map of the atomic arrangement within a crystal lattice, revealing bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. researchgate.net
In studies involving stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold, X-ray crystallography was used to unequivocally confirm the absolute configuration of each isolated stereoisomer. nih.gov This was particularly crucial in cases where synthetic methods, such as the Strecker reaction using a chiral auxiliary, yielded diastereomeric products that were then separated chromatographically. nih.gov The resulting crystal structure not only confirms the connectivity but also provides the absolute spatial orientation of the amino and nitrile groups relative to the spiro[3.3]heptane core.
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating enantiomers and assessing the enantiomeric purity of chiral spiro[3.3]heptane derivatives. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and, thus, their separation. sigmaaldrich.comnih.gov
The selection of the CSP and the mobile phase is critical for achieving successful separation. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective. nih.gov For amino-containing compounds like 2-aminospiro[3.3]heptane derivatives, the pH and composition of the mobile phase, including the use of additives like diethylamine (B46881) or formic acid, can significantly impact the resolution of the enantiomers. researchgate.net Chiral HPLC is not only used for analytical purposes to determine enantiomeric excess (ee) but can also be scaled up for preparative separation to obtain pure enantiomers for further studies. nih.govresearchgate.net
Conformational Analysis of Spiro[3.3]heptane Systems
The spiro[3.3]heptane scaffold is composed of two fused cyclobutane (B1203170) rings, resulting in a rigid, puckered, and distinctly three-dimensional structure. chemrxiv.org Unlike flexible cyclohexane (B81311) systems, the spiro[3.3]heptane core has a more restricted conformational landscape. acs.orgnih.gov The two cyclobutane rings are not planar and are oriented orthogonally to each other. researchgate.net
This inherent strain and rigidity limit the number of accessible low-energy conformations. The puckering of the cyclobutane rings is a key feature, influencing the orientation of substituents. This conformational restriction is a valuable attribute in drug design, as it reduces the entropic penalty upon binding to a target protein by pre-organizing the molecule in a specific bioactive conformation. nih.gov The unique geometry also positions substituents in well-defined vectors in three-dimensional space. chemrxiv.org
Topographical Relationships and Spatial Orientation of Substituents
The spiro[3.3]heptane core dictates a precise spatial arrangement of its substituents. Substituents at the 2- and 6-positions, for example, can exist as stereoisomers with distinct topographical relationships. Due to the orthogonal arrangement of the two rings, the exit vectors for substituents are non-collinear. chemrxiv.org
This scaffold can exhibit axial chirality when appropriately substituted, even in the absence of traditional chiral centers. researchgate.netstackexchange.com The spatial relationship between substituents is often compared to those in disubstituted cyclohexane rings. For instance, certain 1,6-disubstituted spiro[3.3]heptanes can act as conformationally restricted surrogates for cis-1,4- or trans-1,3-disubstituted cyclohexanes. acs.org Understanding these relationships is vital for designing molecules that can mimic or improve upon existing bioactive compounds. The fixed orientation of substituents on the spiro[3.3]heptane core allows for precise control over their presentation to a biological target. researchgate.net
Stereochemical Implications for Molecular Design
The well-defined stereochemistry and conformational rigidity of the spiro[3.3]heptane scaffold have significant implications for molecular design, particularly in medicinal chemistry.
Improved Target Selectivity: By locking substituents in a specific spatial orientation, the scaffold can enhance binding affinity and selectivity for a particular biological target, as the molecule is pre-organized for optimal interaction.
Scaffold Hopping and Bioisosterism: Spiro[3.3]heptane derivatives can serve as non-planar, saturated bioisosteres for aromatic rings (like benzene) or other cyclic systems (like cyclohexane). acs.orgchemrxiv.org This replacement can improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.
Exploration of Chemical Space: The inherent three-dimensionality of the spiro[3.3]heptane core allows medicinal chemists to "escape from flatland," creating novel, patent-free analogues of existing drugs with unique structural features. chemrxiv.orgresearchgate.net
Metabolic Stability: The quaternary spirocenter is often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
The ability to synthesize and characterize specific stereoisomers of 2-aminospiro[3.3]heptane-2-carbonitrile and its derivatives allows for a systematic exploration of structure-activity relationships (SAR), ultimately leading to the design of more potent and selective therapeutic agents.
Academic and Research Applications of 2 Aminospiro 3.3 Heptane 2 Carbonitrile Scaffolds
Design and Synthesis of Conformationally Restricted Ligands
The inherent rigidity of the spiro[3.3]heptane skeleton is a key feature exploited by medicinal chemists. Unlike flexible aliphatic or cyclic systems, the spirocyclic structure locks substituents into well-defined spatial orientations. This conformational restriction is instrumental in designing ligands with high specificity for biological targets.
Glutamic Acid Analogs for Receptor Topography Probing
One of the most significant applications of the spiro[3.3]heptane scaffold is in the creation of conformationally restricted analogs of neurotransmitters like glutamic acid. researchgate.net Because of the rigid spirocyclic framework, the aminocarboxylate and carboxylic acid moieties in these analogs are 'fixed' in space relative to each other. researchgate.netenamine.net This allows researchers to synthesize a library of isomers where only the relative position and orientation of the functional groups vary while the core topology remains constant. rsc.orgnih.gov
These libraries of rigid glutamic acid analogs are invaluable tools for probing the topologies of different glutamate (B1630785) receptors. researchgate.netenamine.net By systematically testing which isomers bind to a receptor, scientists can deduce the precise three-dimensional shape and pharmacophoric requirements of the receptor's binding site. rsc.org A practical divergent synthetic approach allows for the creation of a comprehensive library of these analogs starting from a common precursor. nih.gov
| Topology | Compound Name | Substitution Pattern | Purpose |
|---|---|---|---|
| A | 2-Amino-spiro[3.3]heptane-2,6-dicarboxylic acid | 2,6-disubstituted | Initial library member for receptor probing |
| B | 1-Amino-spiro[3.3]heptane-1,6-dicarboxylic acid | 1,6-disubstituted | Expansion of the stereolibrary |
| C | 6-Amino-spiro[3.3]heptane-1,6-dicarboxylic acid | 1,6-disubstituted | Completion of the 1,6-disubstituted series |
| D | 1-Amino-spiro[3.3]heptane-1,5-dicarboxylic acid | 1,5-disubstituted | Probing different spatial arrangements |
Enzyme Active Site Investigations and Substrate Mimicry
The same principle of conformational restriction is applied to the investigation of enzyme active sites. By mimicking the structure of a natural substrate like glutamate in a constrained conformation, these analogs can serve as probes for the mechanistic studies of enzymes that act upon it. researchgate.netrsc.orgrsc.org For instance, spiro[3.3]heptane-derived glutamic acid analogs have been tested for inhibitory activity against enzymes such as H. pylori glutamate racemase. nih.gov The varying activity among stereoisomers can provide crucial insights into the specific conformational requirements for binding and catalysis within the enzyme's active site. nih.gov
Bioisosteric Replacement Strategies in Chemical Design
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The spiro[3.3]heptane scaffold has emerged as a novel and effective bioisostere for one of the most common rings in drug molecules: benzene (B151609).
Spiro[3.3]heptane as a Saturated Benzene Bioisostere
The spiro[3.3]heptane core has been successfully used as a saturated, three-dimensional bioisostere for mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgnih.govchemrxiv.org Unlike other saturated bioisosteres such as bicyclo[1.1.1]pentane or cubane, which have collinear exit vectors (the bonds connecting substituents), the spiro[3.3]heptane scaffold possesses non-collinear exit vectors. chemrxiv.org Despite this geometric difference, replacing a phenyl ring with a spiro[3.3]heptane core in several FDA-approved drugs has resulted in patent-free saturated analogs with high biological activity. chemrxiv.orgnih.govresearchgate.net This strategy generally improves pharmacokinetic properties by increasing the fraction of sp3-hybridized carbons, moving away from the "flatland" of aromatic compounds. researchgate.net
Examples of Bioisosteric Replacement:
Sonidegib (Anticancer): The meta-substituted benzene ring was replaced with a spiro[3.3]heptane core. nih.gov
Vorinostat (Anticancer): The central phenyl ring was replaced by the spiro[3.3]heptane scaffold. chemrxiv.orgnih.gov
Benzocaine (Anesthetic): The para-substituted benzene ring was replaced, and the resulting analog showed similar activity. chemrxiv.orgnih.gov
Influence on Molecular Recognition and Functional Group Spacing
The replacement of a planar benzene ring with a non-planar spiro[3.3]heptane scaffold significantly alters the spatial presentation of functional groups. chemrxiv.orgresearchgate.net This change in geometry directly influences molecular recognition by biological targets.
| Parameter | para-Substituted Benzene | 2,6-Disubstituted Spiro[3.3]heptane |
|---|---|---|
| Distance between substituents (d) | ~5.7 Å | ~6.9 Å |
| Exit Vector Coplanarity (ϕ1, ϕ2) | Coplanar (~0°) | Non-coplanar |
| Overall Structure | Planar | Non-planar / Puckered |
The distance between substituents on a 2,6-disubstituted spiro[3.3]heptane is approximately 1.2 Å longer than in a comparable para-substituted phenyl ring. chemrxiv.org While significant, this difference has been shown not to be detrimental to biological activity in several cases. chemrxiv.org The rigid, puckered nature of the cyclobutane (B1203170) rings in the scaffold creates a defined three-dimensional shape that can be advantageous for fitting into specific binding pockets. nih.gov Furthermore, specific stereoisomers of disubstituted spiro[3.3]heptanes can act as conformationally restricted surrogates for cyclohexane (B81311) derivatives, highlighting their versatility in mimicking different cyclic systems to optimize molecular interactions. researchgate.net
Role as Advanced Building Blocks in Complex Organic Synthesis
Beyond their direct use as probes and bioisosteres, functionalized spiro[3.3]heptanes derived from 2-aminospiro[3.3]heptane-2-carbonitrile are highly valued as advanced building blocks in organic synthesis. sigmaaldrich.com These scaffolds provide a robust starting point for the construction of novel, complex molecules with significant three-dimensionality, a desirable trait in modern drug discovery. researchgate.net
Synthetic chemists have developed expedient and reliable routes to access a wide variety of these building blocks, including those incorporating heteroatoms, such as 2-azaspiro[3.3]heptane and other derivatives. nih.govacs.orgnih.gov The ability to synthesize libraries of these compounds from common precursors allows for the systematic exploration of new chemical space. nih.govresearchgate.net These building blocks, often protected for use in further synthetic steps, enable the modular assembly of intricate molecular architectures for applications in medicinal chemistry, biochemistry, and materials science. nih.govresearchgate.net
Exploration in Modulator Development for Biological Targets (e.g., ATP-Binding Cassette Transporters, Rho-Associated Protein Kinases)
The unique three-dimensional structure of the this compound scaffold has positioned it as an area of interest for the development of modulators for various biological targets. Its rigid framework and sp³-rich character offer potential advantages in designing specific and potent inhibitors for challenging protein targets, such as ATP-Binding Cassette (ABC) transporters and Rho-associated protein kinases (ROCK).
ATP-Binding Cassette (ABC) Transporters
ABC transporters are a large family of transmembrane proteins that play a crucial role in the transport of a wide variety of substrates across cellular membranes. mdpi.com Overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), is a significant factor in the development of multidrug resistance (MDR) in cancer chemotherapy. mdpi.com This has led to a continuous search for novel and effective ABC transporter modulators to overcome MDR.
While direct studies on this compound as an ABC transporter modulator are not yet available in the public domain, the spiro[3.3]heptane core is recognized for its potential as a bioisostere for other cyclic structures commonly found in bioactive molecules. rsc.orgrsc.org The rigid nature of the spirocyclic system can lead to improved metabolic stability and more defined interactions with target proteins. researchgate.net The exploration of spiro[3.3]heptane derivatives could yield novel scaffolds for the development of potent and selective ABC transporter inhibitors. The amino and carbonitrile functionalities on the this compound scaffold provide synthetic handles for the generation of diverse chemical libraries for screening against various ABC transporters.
Rho-Associated Protein Kinases (ROCK)
Rho-associated protein kinases (ROCKs) are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in a multitude of cellular processes, including cell adhesion, migration, and proliferation. nih.gov Dysregulation of the Rho/ROCK signaling pathway has been implicated in the pathophysiology of various diseases, including cancer, cardiovascular diseases, and neurological disorders. nih.gov Consequently, ROCK inhibitors have emerged as a promising therapeutic strategy.
The spiro[3.3]heptane scaffold has been evaluated in the context of kinase inhibition. For instance, a sterically constrained cyclobutane diamine derivative, 6-amino-3-azaspiro[3.3]heptane, has been assessed as an inhibitor of several kinases, including CDK1, CDK2, CDK5, GSK-3, and PLK. researchgate.net This indicates the potential of the spiro[3.3]heptane core to be adapted for the design of kinase inhibitors. The rigid conformation of the this compound scaffold could be advantageous in achieving selectivity for the ATP-binding site of ROCK isoforms. Further functionalization of this scaffold could lead to the development of novel ROCK inhibitors with improved pharmacological properties.
While the direct application of this compound in modulating ABC transporters and ROCKs remains a prospective field of study, the foundational chemical attributes of the spiro[3.3]heptane core suggest its significant potential in these areas of drug discovery.
Computational Chemistry and Theoretical Studies on 2 Aminospiro 3.3 Heptane 2 Carbonitrile and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule like 2-Aminospiro[3.3]heptane-2-carbonitrile. These methods can elucidate the distribution of electrons within the molecule, which in turn dictates its reactivity and intermolecular interactions.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the nitrogen of the amino group would be expected to significantly influence the HOMO, making it a likely site for electrophilic attack. Conversely, the cyano group's electron-withdrawing nature would lower the LUMO energy, making the carbon of the nitrile a potential site for nucleophilic attack.
From these frontier orbital energies, global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity. These descriptors offer a theoretical framework for predicting how the molecule will behave in a chemical reaction.
Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations
| Descriptor | Formula | Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. A larger gap implies greater stability. |
| Global Softness (S) | S = 1 / (2η) | The inverse of hardness; indicates how easily the molecule's electron cloud can be polarized. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the ability of the molecule to act as an electrophile. |
This table presents theoretical descriptors that can be calculated for this compound using standard quantum chemistry software packages like Gaussian. epstem.net
Furthermore, electrostatic potential maps can be generated to visualize electron-rich and electron-poor regions of the molecule, guiding predictions about non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition. epstem.net
Molecular Modeling and Conformational Landscape Analysis
The rigid, three-dimensional nature of the spiro[3.3]heptane scaffold restricts its conformational freedom, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. researchgate.net However, even this rigid core has some flexibility, and the orientation of its substituents creates a specific conformational landscape.
Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are employed to explore the possible conformations of this compound and their relative energies. The spiro[3.3]heptane core itself is non-planar. chemrxiv.org The substituents on the cyclobutane (B1203170) ring can exist in different spatial arrangements, leading to distinct stereoisomers and conformers.
Conformational analysis helps identify the lowest energy (most stable) conformers of the molecule. This is crucial because the biologically active conformation is often one of the low-energy states. MD simulations can further provide insight into the dynamic behavior of the molecule in different environments, such as in solution, by simulating the movements of atoms over time. Computational analysis of related hetero-substituted spiro[3.3]heptanes has shown that the compound's conformation has a decisive influence on its physicochemical properties. researchgate.net
In Silico Assessment of Molecular Recognition and Interactions
In silico methods like molecular docking are essential for predicting how a ligand such as this compound might bind to a biological target, typically a protein. nih.govnih.govdartmouth.edu This process involves computationally placing the ligand into the binding site of a receptor and evaluating the potential binding affinity using a scoring function. nih.gov
The unique 3D shape of the spiro[3.3]heptane scaffold allows it to present its functional groups—the amine and the nitrile—in precise vectors that may not be achievable with more flexible or planar structures. researchgate.net This can lead to enhanced binding affinity and specificity for a target protein. chemdiv.com The amino group can act as a hydrogen bond donor, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor. The nitrile group is a versatile functional group in protein-ligand interactions and has been recognized as a bioisostere for carbonyls and other polar groups. nih.gov
Pharmacophore modeling is another valuable technique. pharmacophorejournal.comnih.gov A pharmacophore model defines the essential 3D arrangement of functional features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. By analyzing the structure of this compound, a pharmacophore hypothesis can be generated and used to screen large virtual compound libraries for other molecules with similar features that might exhibit similar biological activity. pharmacophorejournal.comnih.gov
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds based on the this compound scaffold, QSAR can be a powerful tool to guide the design of more potent analogs.
In a typical QSAR study, a set of analogs would be synthesized, and their biological activity measured. Then, a wide range of molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for each analog. Statistical methods are then used to develop an equation that relates a subset of these descriptors to the observed activity. Such studies have been successfully applied to other classes of spiro compounds to understand their anticancer activities. nih.gov
Table 2: Representative Molecular Descriptors for QSAR Studies of Spiro[3.3]heptane Analogs
| Descriptor Class | Example Descriptors | Information Provided |
| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity. |
| Steric | Molecular volume, Surface area, Ovality | Relates to the size and shape of the molecule and how it fits into a binding site. |
| Topological | Connectivity indices (e.g., Kier & Hall) | Encodes information about atomic connectivity and branching. |
| Physicochemical | LogP, Polar Surface Area (PSA) | Relates to solubility, permeability, and general drug-like properties. |
This table lists common descriptors used in QSAR modeling. For a series of analogs based on this compound, these descriptors would be calculated to build a predictive model.
These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
Prediction of Molecular Descriptors (e.g., Predicted Collision Cross Section values)
Beyond descriptors for QSAR, computational methods can predict a variety of physicochemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netsci-hub.ruresearchgate.net These in silico predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties and flag potential liabilities. nih.govnih.gov
One increasingly important molecular descriptor is the Collision Cross Section (CCS), which is a measure of the size and shape of an ion in the gas phase. libretexts.org CCS values can be measured experimentally using ion mobility-mass spectrometry (IM-MS) and serve as an additional identifier for a compound. mdpi.com There are now robust computational methods, including machine learning models and trajectory-based calculations, to predict CCS values for small molecules. mdpi.comnih.govnih.gov An accurate predicted CCS value for this compound can aid in its identification in complex mixtures without needing an authentic reference standard.
Table 3: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value (Example) | Significance in Drug Discovery |
| LogP (Lipophilicity) | 1.0 - 2.5 | Affects solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | 50 - 70 Ų | Influences membrane permeability and oral bioavailability. |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | Critical for drug absorption and formulation. |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Predicts potential for CNS activity. |
| Collision Cross Section (CCS) in N₂ | 120 - 135 Ų | A unique physicochemical identifier related to ion size and shape. |
Note: The values in this table are hypothetical estimates for this compound based on its structure and data for similar compounds. Actual values would need to be calculated using specialized software (e.g., SwissADME, ADMETlab, HPCCS). sci-hub.runih.gov
These in silico tools provide a comprehensive profile of a molecule's potential behavior, allowing for early-stage optimization and reducing the likelihood of late-stage failures in the drug development pipeline. researchgate.net
Future Perspectives and Emerging Research Directions
Innovations in Synthetic Methodologies for Spiro[3.3]heptane Aminonitriles
The synthesis of spiro[3.3]heptane systems, particularly those bearing the aminonitrile functionality, is an area of active development. While classical methods like the Strecker reaction provide a basis, ongoing research focuses on improving efficiency, scalability, and stereochemical control.
One innovative approach involves the use of chiral auxiliaries in modified Strecker reactions to achieve asymmetric synthesis. For instance, the use of Ellman's sulfinamide as a chiral auxiliary has shown promise in the synthesis of related spirocyclic amino acid analogs, demonstrating low to moderate diastereoselectivity. nih.gov Further refinement of this method could lead to highly enantiopure spiro[3.3]heptane aminonitriles.
Another emerging strategy is the development of novel routes to key precursor molecules, such as spiro[3.3]heptanones. An expedient synthesis of spiro[3.3]heptan-1-ones has been developed via a 'strain-relocating' semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates. nih.gov These ketone precursors are ideal substrates for subsequent conversion to aminonitriles via cyanation and amination.
Alternative methodologies, such as the Bucherer-Bergs hydantoin synthesis, also present a viable pathway. This reaction proceeds through an aminonitrile intermediate to form a spirocyclic hydantoin, which can then be hydrolyzed to yield the corresponding α-amino acid. researchgate.net This approach offers an alternative to the direct Strecker synthesis and could be optimized for the spiro[3.3]heptane system.
| Synthetic Method | Key Precursor | Description | Potential Advantage |
| Asymmetric Strecker Reaction | Spiro[3.3]heptanone | Reaction of a spirocyclic ketone with a cyanide source and an amine, using a chiral auxiliary (e.g., Ellman's sulfinamide) to induce stereoselectivity. nih.gov | Direct access to chiral aminonitriles. |
| Semipinacol Rearrangement | 1-Sulfonylbicyclo[1.1.0]butanes | An acid-mediated rearrangement of a 1-bicyclobutylcyclopropanol intermediate forms a spiro[3.3]heptan-1-one, a direct precursor for aminonitrile synthesis. nih.gov | Novel and efficient construction of the core spirocyclic ketone. |
| Bucherer-Bergs Synthesis | Spiro[3.3]heptanone | A one-pot reaction of the ketone, ammonium carbonate, and an alkali cyanide to form a hydantoin, which can be hydrolyzed to the amino acid via the aminonitrile. researchgate.net | Utilizes readily available reagents and offers a robust alternative pathway. |
Expanding the Scope of Chemical Transformations for Structural Diversification
The 2-aminospiro[3.3]heptane-2-carbonitrile molecule is a versatile synthon, with the amino and nitrile groups serving as handles for a wide array of chemical modifications. Future research will likely focus on exploiting this reactivity to generate libraries of novel compounds with diverse functionalities for screening in drug discovery and materials science.
The nitrile group can be:
Hydrolyzed to a carboxylic acid, yielding a spirocyclic α-amino acid. nih.gov These conformationally rigid amino acids are of significant interest for incorporation into peptidomimetics. researchgate.net
Reduced to a primary amine, affording a spiro[3.3]heptane-2,2-diamine. This transformation creates a unique geminal diamine on a rigid scaffold.
Reacted with organometallic reagents to produce ketones after hydrolysis.
The primary amino group can be:
Acylated or sulfonated to introduce a variety of amide and sulfonamide functionalities.
Alkylated to generate secondary or tertiary amines.
Used in reductive amination to build more complex side chains.
Drawing parallels from related systems, such as 2-azaspiro[3.3]heptane-1-carboxylic acid, demonstrates the potential for extensive functionalization. univ.kiev.uauniv.kiev.ua The core scaffold is robust and amenable to a variety of reaction conditions, allowing for the synthesis of diverse derivatives on a multigram scale. univ.kiev.ua This chemical tractability is essential for creating compound libraries for high-throughput screening.
Advanced Rational Design of Conformationally Constrained Systems
A major driver for the interest in spiro[3.3]heptane derivatives is their use as conformationally constrained scaffolds in rational drug design. nih.gov The rigid spirocyclic core locks the relative orientation of substituents, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.
The spiro[3.3]heptane framework has been successfully employed as a bioisostere for common structural motifs in pharmaceuticals. researchgate.net For example, it has been used to replace piperidine (B6355638) rings, improving metabolic stability, and has even been shown to mimic mono-, meta-, and para-substituted phenyl rings, despite its non-collinear exit vectors. univ.kiev.uachemrxiv.orgnih.gov This "escape from flatland" is a key strategy in modern medicinal chemistry to improve the physicochemical properties of drug candidates. univ.kiev.ua
Future rational design efforts will involve:
Scaffold Hopping: Systematically replacing flexible or metabolically liable moieties in known bioactive compounds with the this compound core or its derivatives.
Fine-Tuning Spatial Vectors: The precise and predictable geometry of the spiro[3.3]heptane scaffold allows for the exact positioning of pharmacophoric groups in three-dimensional space to optimize interactions with protein binding pockets. researchgate.net
Structure-Based Design: Using high-resolution structural data of drug targets (e.g., from X-ray crystallography) to design spiro[3.3]heptane derivatives that fit perfectly into the active site, as has been demonstrated with other constrained systems. nih.gov
Synergy of Experimental and Computational Approaches in Chemical Discovery
The integration of computational chemistry with experimental synthesis and biological testing is accelerating the discovery and optimization of novel compounds. rsc.org For spiro[3.3]heptane systems, this synergy is particularly fruitful.
Computational methods are being used to:
Predict Physicochemical Properties: Properties such as lipophilicity (clogP, logD) and aqueous solubility can be calculated to guide the design of molecules with improved drug-like properties. These predictions are often validated by experimental measurements, as seen in studies of spiro[3.3]heptane-based drug analogs. chemrxiv.orgresearchgate.net
Analyze Three-Dimensional Structure: Computational tools like exit vector plot analysis are used to characterize and compare the spatial arrangement of substituents on spiro[3.3]heptane scaffolds with the fragments they are intended to replace. researchgate.net
Elucidate Reaction Mechanisms: Quantum mechanics calculations can help understand and optimize synthetic reactions, as demonstrated in studies of related strained systems. researchgate.net
Generate and Screen Virtual Libraries: Large virtual libraries of spiro[3.3]heptane derivatives can be created and computationally screened against biological targets to identify promising candidates for synthesis, saving significant time and resources. researchgate.net
The future of chemical discovery in this area lies in a tight feedback loop between in silico design and in vitro/in vivo testing. Computational models will guide synthetic efforts toward the most promising structures, while experimental results will be used to refine and improve the predictive power of the computational models. This collaborative approach will be essential for fully realizing the potential of this compound and its derivatives in creating next-generation therapeutics and advanced materials.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-Aminospiro[3.3]heptane-2-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cycloaddition and reductive amination. For example, related spiro compounds like 6-aminospiro[3.3]heptane derivatives are synthesized using 2,2-bis(bromomethyl)-1,3-propanediol as a starting material, followed by catalytic hydrogenation or reductive amination to introduce the amino group . Reaction optimization (e.g., solvent choice, temperature) is critical to achieving yields above 30% in multi-step protocols .
Q. How can the spirocyclic core structure be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving the spirocyclic geometry. For dynamic characterization, nuclear Overhauser effect (NOE) NMR experiments can differentiate between rigid and flexible spiro systems. For instance, NOESY correlations in related compounds confirm restricted rotation around the spiro junction .
Q. What stability considerations are critical for handling this compound in aqueous environments?
- Methodological Answer : Stability studies should assess pH-dependent degradation. Spirocyclic nitriles often hydrolyze under acidic or basic conditions. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring is recommended. Related compounds show <5% degradation in neutral buffers but rapid decomposition at pH <3 .
Advanced Research Questions
Q. How can researchers reconcile contradictions in biological activity data for spirocyclic compounds?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) is essential. For example, kinase inhibition observed in biochemical assays (IC₅₀ = 50 nM) may not translate to cellular efficacy due to poor membrane permeability. Structural analogs with logP >2.5 showed improved cellular uptake, resolving discrepancies between in vitro and in vivo data .
Q. What strategies address enantiomeric separation challenges in this compound derivatives?
- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) are effective for HPLC resolution. For preparative-scale separation, simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess (ee) with a productivity of 1.2 kg racemate/day . Molecular dynamics simulations can predict CSP selectivity by modeling spirocyclic amine interactions .
Q. How do computational methods predict substituent effects on the spirocyclic framework?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that electron-withdrawing groups (e.g., -CN) stabilize the spiro core by reducing ring strain (ΔE = 2.1 kcal/mol vs. unsubstituted analogs). Molecular docking studies further correlate steric bulk at the 2-position with target binding affinity (R² = 0.89 for EGFR kinase) .
Key Methodological Recommendations
- Synthetic Optimization : Prioritize Pd/C or Raney Ni for reductive steps to minimize byproducts .
- Data Validation : Use tandem MS (LC-MS/MS) to confirm hydrolytic degradation products in stability studies .
- Computational Workflow : Combine DFT with molecular dynamics to predict both electronic and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
